molecular formula C36H40NP B12893463 (1R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine

(1R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine

Cat. No.: B12893463
M. Wt: 517.7 g/mol
InChI Key: UAIZPMIPXWZQIF-UHFFFAOYSA-N
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Description

(1R)-2’-(Di-m-tolylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine is a complex organic compound known for its unique structural features and versatile applications in various fields of scientific research. This compound is characterized by the presence of a phosphino group and a binaphthyl backbone, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2’-(Di-m-tolylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Binaphthyl Backbone: The initial step involves the synthesis of the binaphthyl backbone through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate aryl halides and boronic acids.

    Introduction of the Phosphino Group: The phosphino group is introduced via a phosphination reaction, where a suitable phosphine reagent reacts with the binaphthyl intermediate.

    Amine Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-2’-(Di-m-tolylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The phosphino group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can undergo reduction reactions, particularly at the amine group, using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the binaphthyl backbone can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

The major products formed from these reactions include phosphine oxides, reduced amine derivatives, and various substituted binaphthyl compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R)-2’-(Di-m-tolylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine is used as a ligand in transition metal catalysis. Its unique structure allows for the formation of stable complexes with metals, which can catalyze a variety of organic transformations, including cross-coupling reactions and asymmetric hydrogenation.

Biology

In biological research, this compound is explored for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological properties. The presence of the phosphino group and the binaphthyl backbone can impart unique biological activities, making it a potential lead compound for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties.

Mechanism of Action

The mechanism of action of (1R)-2’-(Di-m-tolylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine involves its interaction with molecular targets such as enzymes and receptors. The phosphino group can coordinate with metal centers in enzymes, affecting their catalytic activity. Additionally, the compound’s aromatic rings can engage in π-π interactions with protein residues, influencing protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-2’-(Diphenylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine
  • (1R)-2’-(Di-p-tolylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine

Uniqueness

Compared to similar compounds, (1R)-2’-(Di-m-tolylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine stands out due to the presence of the m-tolyl groups, which can influence its steric and electronic properties. This can result in different reactivity and selectivity in catalytic processes, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C36H40NP

Molecular Weight

517.7 g/mol

IUPAC Name

1-[2-bis(3-methylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C36H40NP/c1-25-11-9-15-29(23-25)38(30-16-10-12-26(2)24-30)34-22-20-28-14-6-8-18-32(28)36(34)35-31-17-7-5-13-27(31)19-21-33(35)37(3)4/h9-12,15-16,19-24H,5-8,13-14,17-18H2,1-4H3

InChI Key

UAIZPMIPXWZQIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)P(C2=C(C3=C(CCCC3)C=C2)C4=C(C=CC5=C4CCCC5)N(C)C)C6=CC=CC(=C6)C

Origin of Product

United States

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